molecular formula C17H17N5O2 B2894997 pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034610-42-7

pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2894997
CAS No.: 2034610-42-7
M. Wt: 323.356
InChI Key: MMNFZWGXSGWQLF-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound featuring a pyridine ring, a pyrazole ring, and a carbamate group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridine and pyrazole derivatives.

  • Reaction Steps:

  • Conditions: Reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using reactors that allow for precise control of reaction parameters.

  • Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions:

  • Oxidizing Agents: Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of hydroxyl groups or carbonyl compounds.

  • Reduction Products: Reduction typically results in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Chemistry:

  • Catalyst Development: The compound can be used as a ligand in catalysts for various chemical reactions.

  • Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

  • Biological Probes: The compound can be used to study biological systems due to its fluorescent properties.

  • Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, aiding in biological research.

Medicine:

  • Drug Development: The compound has potential as a lead compound in drug discovery, particularly for diseases involving pyridine and pyrazole derivatives.

  • Therapeutic Applications: It may have applications in treating conditions such as inflammation and infections.

Industry:

  • Material Science: The compound can be used in the development of new materials with specific properties.

  • Agriculture: It may serve as a precursor for agrochemicals.

Comparison with Similar Compounds

  • Pyridin-2-ylmethyl (2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate: Similar structure but without the methyl group on the pyrazole ring.

  • Pyridin-2-ylmethyl (2-(1-ethyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate: Ethyl group instead of methyl on the pyrazole ring.

  • Pyridin-2-ylmethyl (2-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)carbamate: Different position of the methyl group on the pyrazole ring.

Uniqueness:

  • The presence of the methyl group on the pyrazole ring in pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate distinguishes it from similar compounds, potentially affecting its reactivity and biological activity.

This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance and potential for future research and development.

Properties

IUPAC Name

pyridin-2-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-11-14(10-21-22)16-13(5-4-8-19-16)9-20-17(23)24-12-15-6-2-3-7-18-15/h2-8,10-11H,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNFZWGXSGWQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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